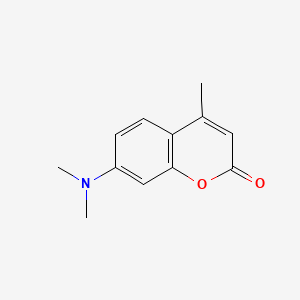

7-(Dimethylamino)-4-methylcoumarin

描述

7-(Dimethylamino)-4-methylcoumarin is a fluorescent dye belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, biochemistry, and material science. The unique structure of this compound, which includes a dimethylamino group and a methyl group attached to the coumarin core, imparts distinct photophysical properties, making it valuable in fluorescence-based applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-4-methylcoumarin typically involves the condensation of 4-methylumbelliferone with dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also enhances the efficiency and reproducibility of the synthesis process.

化学反应分析

Types of Reactions: 7-(Dimethylamino)-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of oxidized coumarin derivatives.

Reduction: Formation of reduced coumarin derivatives.

Substitution: Formation of substituted coumarin derivatives with various functional groups.

科学研究应用

Fluorescent Probes in Biological Research

Fluorescence Microscopy : 7-(Dimethylamino)-4-methylcoumarin is widely used as a fluorescent probe in biological imaging. Its strong fluorescence allows for the visualization of cellular components and processes. For instance, it can be conjugated to antibodies or other biomolecules to track their localization and dynamics within cells.

Case Study : In a study involving the synthesis of thiol-reactive compounds, this compound was utilized to create N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide. This compound demonstrated significant potential for labeling proteins in live cells, enhancing the understanding of protein interactions and cellular mechanisms .

Anticancer Activity

Anticancer Research : Recent studies have highlighted the anticancer properties of coumarin derivatives, including this compound. Research has shown that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG-2 (liver cancer).

Table: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | MCF-7 | 6.9 |

| This compound | HepG-2 | 5.5 |

This data indicates that modifications to the coumarin structure can enhance its efficacy against cancer cells, making it a promising candidate for further drug development .

Optical Brighteners and Dyes

Industrial Applications : The compound is also employed as an optical brightener in textiles and paper industries. Its ability to absorb ultraviolet light and re-emit it as visible light enhances the brightness of materials.

Case Study : A patent describes a method for preparing water-soluble salts of this compound that can be used effectively as optical brighteners. The process involves mixing specific reactants under controlled conditions to produce high-purity products suitable for industrial applications .

Laser Dyes

Laser Technology : this compound is used as a laser dye due to its favorable spectral properties. It has been studied for its application in dye lasers, where it contributes to the generation of specific wavelengths of light.

Table: Properties of Laser Dyes Based on this compound

| Property | Value |

|---|---|

| Absorption Peak | ~450 nm |

| Emission Peak | ~520 nm |

| Solubility | High in organic solvents |

The compound's solubility and stability make it an ideal candidate for use in laser applications, enhancing performance in various optical devices .

Environmental Monitoring

Environmental Applications : Recent studies have indicated that derivatives of this compound can be used as indicators for environmental monitoring due to their fluorescent properties. They can help detect pollutants in water bodies and assess their concentration levels.

Case Study : In research conducted on the Dongjiang River Basin, the detection rates of various coumarins were analyzed, revealing significant insights into their environmental fate and potential health impacts .

作用机制

The mechanism of action of 7-(Dimethylamino)-4-methylcoumarin primarily involves its interaction with light. Upon excitation with ultraviolet or visible light, the compound absorbs energy and transitions to an excited state. It then emits light as it returns to the ground state, a process known as fluorescence. This property is exploited in various applications, including imaging and sensing.

Molecular Targets and Pathways: In biological systems, this compound can interact with proteins, nucleic acids, and other biomolecules, allowing it to be used as a probe for studying molecular interactions and cellular processes.

相似化合物的比较

4-Methylumbelliferone: A coumarin derivative with similar fluorescence properties but lacking the dimethylamino group.

7-Amino-4-methylcoumarin: Another coumarin derivative with an amino group instead of a dimethylamino group.

Uniqueness: 7-(Dimethylamino)-4-methylcoumarin is unique due to the presence of the dimethylamino group, which enhances its fluorescence properties and makes it more suitable for specific applications, such as fluorescence microscopy and biochemical assays. The combination of the dimethylamino group and the methyl group on the coumarin core provides distinct photophysical characteristics that are not observed in other similar compounds.

生物活性

7-(Dimethylamino)-4-methylcoumarin (DAMC) is a coumarin derivative notable for its diverse biological activities and applications in scientific research. This compound has gained attention due to its fluorescent properties, making it useful in various biochemical assays and imaging techniques. This article explores the biological activity of DAMC, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

DAMC is characterized by the presence of a dimethylamino group at the 7-position and a methyl group at the 4-position of the coumarin structure. This unique substitution enhances its fluorescence properties, which are critical for its applications in biological research.

Antagonistic Activity

Recent studies have demonstrated that DAMC exhibits significant antagonistic activity against androgen receptors (AR). In a comparative study, DAMC showed an IC50 value of 20.92 μM, which is approximately 7.7 times more potent than the reference compound flutamide (IC50 = 11.18 μM) . This suggests that DAMC may have potential as a therapeutic agent in conditions influenced by androgen activity, such as prostate cancer.

Anticancer Properties

The anticancer potential of DAMC has been investigated in various studies. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been noted, although specific mechanisms remain to be fully elucidated. The compound's role as a fluorescent probe allows for real-time monitoring of cellular processes, which can aid in understanding its effects on cancer cells .

Antimicrobial Activity

DAMC has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism appears to involve disruption of bacterial cell membranes, although detailed studies are required to confirm this action .

Fluorescence Microscopy

One of the primary applications of DAMC is in fluorescence microscopy. Its strong fluorescence emission makes it an excellent probe for imaging biological samples. Researchers utilize DAMC to visualize cellular structures and processes, enhancing the understanding of cellular dynamics .

Biochemical Assays

DAMC is employed in enzyme assays and other biochemical tests to monitor reaction progress and detect specific biomolecules. Its fluorescence characteristics allow for sensitive detection methods that are crucial in biochemical research .

Comparative Analysis with Similar Compounds

| Compound | Structure | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | DAMC | 20.92 | Strong AR antagonist; used in fluorescence microscopy |

| 7-(Diethylamino)-4-methylcoumarin | DEAMC | 160.00 | Weaker AR antagonist; similar fluorescence properties |

| 4-Methylumbelliferone | 4-MU | N/A | Lacks dimethylamino group; used as a general fluorescent probe |

Study on Androgen Receptor Antagonism

A study published in a peer-reviewed journal highlighted the efficacy of DAMC as an AR antagonist compared to other coumarins. The findings indicated that while DAMC effectively inhibited AR activity, other derivatives like 7-(diethylamino)-4-methylcoumarin (DEAMC) exhibited significantly lower potency .

Anticancer Mechanisms

Research focusing on the anticancer mechanisms of DAMC revealed that it induces apoptosis through mitochondrial pathways and affects cell cycle regulation. These findings were supported by assays measuring cell viability and apoptosis markers .

属性

IUPAC Name |

7-(dimethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEYLLPOQRZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041422 | |

| Record name | 7-(Dimethylamino)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-01-4 | |

| Record name | DAMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Dimethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-(Dimethylamino)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of 7-(Dimethylamino)-4-methylcoumarin?

A1: this compound and its derivatives are widely employed as:

- Laser dyes: Notably, Coumarin 311 exhibits laser emission around 453 nm in ethanol. []

- Fluorescent probes: This compound can be chemically modified to create fluorescent probes for studying biological systems, such as N-(7-dimethylamino-4-methylcoumarin-3-yl)iodoacetamide (DACIA) for labeling proteins. [, , , , ]

- Fluorescent tags for nanoparticles: Researchers have successfully incorporated derivatives like this compound-3-isothiocyanate (DACITC) into silica shells coating superparamagnetic iron oxide nanoparticles for enhanced visualization. []

Q2: How does the structure of this compound influence its fluorescence properties?

A2: While the provided research focuses on 3-bromo-7-(dimethylamino)-4-methylcoumarin, it offers insights into the structure-property relationship. The study reveals that the bromine substituent at the 3-position influences the crystal packing of the molecule, which can impact its fluorescence behavior. [] Further research exploring substitutions at different positions on the coumarin core could unveil more detailed structure-property correlations.

Q3: Can you elaborate on the use of this compound derivatives in studying protein dynamics?

A3: Researchers utilize derivatives like DACIA to label specific amino acid residues in proteins, like cysteine. This tagging allows for the investigation of protein conformational changes and dynamics using techniques like fluorescence correlation spectroscopy (FCS) and time-resolved fluorescence. Studies employing DACIA-labeled Human Serum Albumin (HSA) have revealed insights into domain-specific unfolding pathways, intermediate states during denaturation, and the influence of external agents on protein structure and flexibility. [, , , ]

Q4: How does the inclusion of this compound derivatives in silica coatings benefit nanoparticle research?

A4: Incorporating fluorescent molecules like DACITC within silica shells of nanoparticles introduces valuable functionalities. This approach allows for real-time tracking and visualization of nanoparticles, such as superparamagnetic iron oxide nanoparticles, using fluorescence microscopy. This capability is particularly beneficial in biological applications, enabling researchers to monitor nanoparticle interactions with cells and tissues. []

Q5: Are there any known methods to enhance the stability of this compound-based laser dyes?

A5: Research indicates that sulfur-free radical chain transfer agents, such as cysteine hydrochloride, can enhance the chemical stability of coumarin dyes, including 7-dimethylamino-4-methylcoumarin (Coumarin 311) in laser applications. These agents mitigate dye degradation by facilitating radical disproportionation reactions, resulting in prolonged dye laser output and operational lifespan. []

Q6: Can this compound derivatives be used to study cellular processes?

A6: While the provided research does not directly focus on cellular studies, the use of this compound derivatives like DACIA to label proteins suggests potential applications in cell biology. By tagging specific proteins involved in cellular processes, researchers could potentially track their movement, interactions, and responses to stimuli using fluorescence-based techniques.

Q7: What analytical techniques are commonly employed to characterize and study this compound and its derivatives?

A7: Researchers employ a combination of techniques to characterize and study this compound and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the structure and studying the dynamics of the molecule. []

- Fluorescence spectroscopy: For analyzing fluorescence properties, including emission wavelengths and lifetimes. [, , , , ]

- Ultraviolet-visible (UV-Vis) spectroscopy: For studying absorption characteristics. []

- Circular Dichroism (CD) spectroscopy: To investigate the secondary structure of proteins labeled with fluorescent derivatives. [, , , ]

- Fluorescence Correlation Spectroscopy (FCS): To study the diffusion and interaction dynamics of molecules. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。